![molecular formula C5H10Cl2N4 B2909909 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride CAS No. 165894-38-2](/img/structure/B2909909.png)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound with significant biological potential. It is known for its role as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . This compound also exhibits antiviral and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride typically involves the formation of 1,2,3-triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition . For example, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, undergo lactam cyclization to form triazolopyrazines . Another method involves Ru-catalyzed 1,3-dipolar cycloaddition of azide to alkyne followed by intramolecular alkylation .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. For instance, a one-pot synthesis under palladium-copper catalysis has been reported, which allows for the rapid and facile preparation of 3-aryl substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, copper, and ruthenium catalysts are frequently used in cycloaddition and substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazolopyrazine core .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets:
σ-Receptors: The compound acts as a modulator, influencing receptor activity and associated signaling pathways.
BACE-1 Inhibition: By inhibiting β-secretase-1, the compound can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
Cytochrome Cyp8b1: Inhibition of this enzyme affects cholesterol metabolism and bile acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar triazolopyrazine core but differ in their substitution patterns and biological activities.
3-Aryl Substituted 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines: These derivatives are synthesized using palladium-copper catalysis and have unique chemical properties.
Uniqueness
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride is unique due to its specific biological activities, particularly its role as a modulator of σ-receptors and inhibitor of BACE-1 and cytochrome Cyp8b1 . This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-9-5(3-6-1)4-7-8-9;;/h4,6H,1-3H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMMJCAZHJZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)
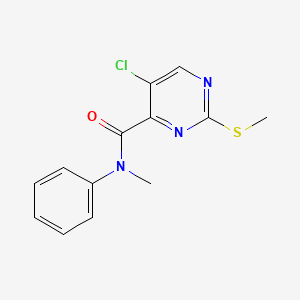
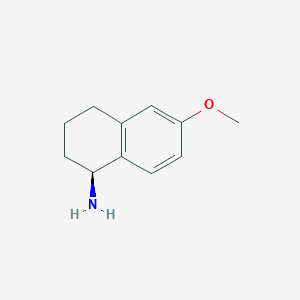
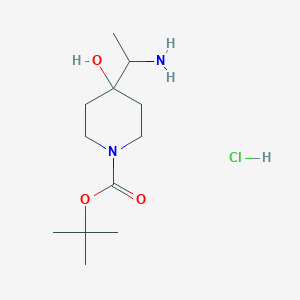
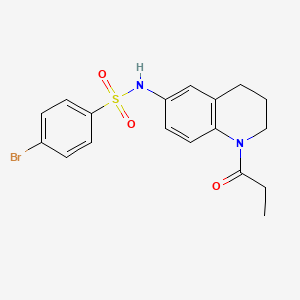
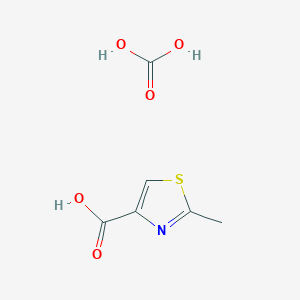
![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)
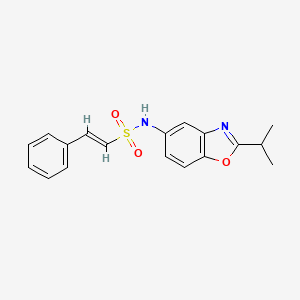
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)

![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)
